molecular formula C24H21NO4 B3016965 16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione CAS No. 438487-15-1

16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione

Cat. No. B3016965
CAS RN: 438487-15-1
M. Wt: 387.435
InChI Key: WPGOJOPOVRDLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.
BenchChem offers high-quality 16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Complex compounds like the one mentioned often involve intricate synthetic pathways and detailed characterization to understand their properties and potential applications. For instance, research on macrocyclic polyether-diester ligands containing a pyridine subcyclic unit showcases advanced synthesis techniques. These compounds, derived from oligoethylene glycols and sulfur-containing oligo-ethylene glycols, demonstrate the potential for creating diverse molecular architectures through precise synthetic strategies (Bradshaw et al., 1978). Similarly, the synthesis of functionalized propellano-bislactones using acetates of the Baylis-Hillman adducts highlights innovative approaches to generating complex cyclic structures (Basavaiah & Satyanarayana, 2001).

Structural Analysis

The detailed structural analysis of these compounds is crucial for understanding their potential applications. For example, the study of dihydrocryptopine revealed significant insights into the molecular geometry and intermolecular interactions within the crystal structure, providing a foundation for exploring its applications in various scientific fields (Sun et al., 2012). Such analyses are essential for the rational design and development of new materials and molecules with specific properties.

Potential Applications

Research into the applications of complex cyclic compounds often focuses on their potential utility in various domains, including materials science, pharmaceuticals, and catalysis. The cyclohexane-1,2-dione hydrolase enzyme, for instance, represents a novel application of cyclic compounds in biocatalysis and environmental remediation (Steinbach et al., 2011). Additionally, the development of ion-selective electrodes using pyridine-based macrocycles highlights the intersection of cyclic compound chemistry with analytical and environmental chemistry (Casabó et al., 1991).

properties

IUPAC Name

16-cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-21-15-8-4-5-9-16(15)22(27)24-20(21)17-10-11-19-18(23(17)29-24)12-25(13-28-19)14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGOJOPOVRDLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione

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